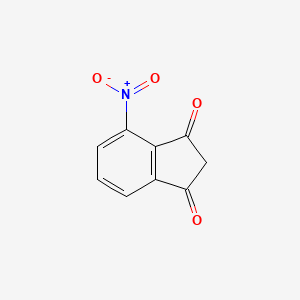

4-nitro-1H-indene-1,3(2H)-dione

Description

Significance of the Indene-1,3-dione Core as a Privileged Scaffold in Organic and Materials Chemistry

The concept of a "privileged scaffold" refers to a molecular framework that can serve as a ligand for diverse biological receptors, making such structures particularly valuable in medicinal chemistry and drug discovery. nih.govscielo.brresearchgate.net The indene-1,3-dione core is recognized as one such privileged scaffold. encyclopedia.pubnih.gov Its derivatives have found a wide array of applications, spanning from medicinal chemistry to materials science, including organic electronics, photopolymerization, and optical sensing. encyclopedia.pubnih.gov

The structural rigidity and planar nature of the indandione framework contribute to its utility. This scaffold possesses an active methylene (B1212753) group situated between two carbonyl groups, rendering it an excellent candidate for various chemical transformations, most notably Knoevenagel condensation reactions. encyclopedia.pubnih.gov This reactivity allows for the straightforward attachment of electron-donating groups, creating push-pull systems with interesting electronic and optical properties. researchgate.net Furthermore, the ketone groups can be functionalized, for instance with malononitrile (B47326), to enhance the electron-accepting character of the molecule. nih.gov

In materials chemistry, indene-1,3-dione derivatives are widely used as electron acceptors in the design of dyes for solar cell applications and photoinitiators for polymerization processes. encyclopedia.pubnih.gov The ability to systematically modify the core structure allows for the fine-tuning of electronic and photophysical properties to suit specific applications.

Importance of Nitro-Substitution in 1H-Indene-1,3(2H)-dione Derivatives for Chemical Modulation and Electronic Properties

The introduction of a nitro (NO₂) group onto the 1H-indene-1,3(2H)-dione scaffold, as in 4-nitro-1H-indene-1,3(2H)-dione, significantly modulates the chemical and electronic properties of the parent molecule. The nitro group is a powerful electron-withdrawing group, a characteristic that has profound implications for the reactivity and potential applications of the resulting derivative. jmu.edumdpi-res.comnih.gov

This strong electron-withdrawing nature reduces the electron density of the aromatic ring, influencing its susceptibility to nucleophilic attack and single-electron transfer reactions. mdpi-res.com This electronic perturbation can be harnessed to control the molecule's behavior in various chemical reactions. For instance, the presence of the nitro group can influence the acidity of adjacent protons and the reactivity of the dicarbonyl system. jmu.edu

In the context of materials science, nitro-substitution is a key strategy for tuning the electronic states and optical properties of π-electronic systems. nih.govsemanticscholar.org The introduction of a nitro group can lead to the localization of molecular orbitals and facilitate intramolecular charge transfer (ICT), which is crucial for applications in nonlinear optics and as components in donor-acceptor systems for organic solar cells. semanticscholar.org The inherent fluorescence properties of the indandione core can also be modulated by the nitro substituent, enabling the design of selective fluorescent probes and sensing materials.

Chemical and Physical Properties of this compound

The specific properties of this compound are a direct result of the combination of the indene-1,3-dione scaffold and the nitro functional group.

| Property | Value |

| Molecular Formula | C₉H₅NO₄ scbt.com |

| Molecular Weight | 191.14 g/mol scbt.com |

| CAS Number | 4535-07-3 scbt.comchemicalbook.com |

| Melting Point | 128-130 °C chemicalbook.com |

| Appearance | Yellowish or green solid wikipedia.org |

Synthesis and Reactivity

The synthesis of this compound typically involves the nitration of the parent 1,3-indandione (B147059). A common method utilizes a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. An alternative historical approach involves the condensation of 4-nitrophthalic anhydride (B1165640) with compounds like malonic acid, followed by hydrolysis and decarboxylation.

The chemical reactivity of this compound is characterized by reactions typical of both the dicarbonyl system and the nitro-substituted aromatic ring. These include:

Oxidation: The compound can be oxidized to form the corresponding quinones.

Reduction: The nitro group can be reduced to an amino group, providing a pathway to a new class of derivatives.

Substitution: The molecule can undergo electrophilic substitution reactions on the aromatic ring.

Condensation Reactions: The active methylene group can participate in condensation reactions, for example, with aldehydes or ketones, to form more complex structures.

Research Applications

This compound serves as a versatile building block in organic synthesis for the construction of more complex molecules and heterocyclic systems. For example, it has been utilized in the synthesis of indeno-pyrazole derivatives. In materials science, its derivatives have been explored for use in donor-acceptor systems for organic solar cells, where it functions as the electron-accepting component. Furthermore, its fluorescent properties make it a candidate for the development of fluorescent probes and sensing materials in analytical chemistry.

Propriétés

IUPAC Name |

4-nitroindene-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5NO4/c11-7-4-8(12)9-5(7)2-1-3-6(9)10(13)14/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIJFSQFSAXUVLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)C2=C(C1=O)C(=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40371802 | |

| Record name | 4-nitroindane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40371802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4535-07-3 | |

| Record name | 4-nitroindane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40371802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Nitro-1H-indene-1,3(2H)-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Nitro 1h Indene 1,3 2h Dione and Its Analogues

Approaches to 4-Nitro-1H-indene-1,3(2H)-dione Synthesis

The introduction of a nitro group onto the aromatic ring of the 1H-indene-1,3(2H)-dione scaffold is a primary focus for synthesizing the title compound. This can be achieved through direct electrophilic aromatic substitution or by employing precursor molecules that already contain the nitro functionality.

Nitration of Indane-1,3-dione

The direct nitration of indane-1,3-dione is a common method for the synthesis of its nitro derivatives. This electrophilic substitution reaction typically involves the use of a nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid, to introduce a nitro group onto the aromatic ring of the indane-1,3-dione structure. The reaction conditions, particularly temperature, must be carefully controlled to achieve a high yield of the desired 4-nitro isomer. Historical methods have also documented the synthesis of this compound from 4-nitrophthalic anhydride (B1165640) through condensation reactions followed by hydrolysis and decarboxylation.

It is also possible to achieve nitration at the active methylene (B1212753) group (C2 position) of the indane-1,3-dione core. This can be accomplished in a single step using nitric acid, resulting in 2-nitro-1H-indene-1,3(2H)-dione with a reported yield of 78%. nih.govencyclopedia.pub

Oxidation Reactions of Precursor Compounds

Oxidation reactions provide an alternative route to indenedione derivatives. While direct oxidation of indane-1,3-dione with strong oxidizing agents like sodium hypochlorite (B82951) has been shown to be challenging, leading to phthalic acid, other reagents have been successfully employed. nih.gov For instance, N-bromosuccinimide (NBS) in dimethyl sulfoxide (B87167) (DMSO) can oxidize both indane-1-one and indane-2-one to 1H-indene-1,3(2H)-dione in high yields. nih.gov

Furthermore, this compound itself can serve as a precursor in oxidation reactions, where it can be converted to the corresponding quinones. Laccase-mediated oxidation has also been explored for dihydropyridine (B1217469) derivatives, demonstrating that compounds bearing electron-withdrawing nitro groups are less readily oxidized compared to those with electron-donating groups. mdpi.com

General Synthetic Strategies for Functionalized 1H-Indene-1,3(2H)-diones

The versatility of the 1H-indene-1,3(2H)-dione scaffold allows for a wide range of functionalization strategies beyond simple nitration. These methods are crucial for developing a diverse library of indenedione analogues with tailored properties.

Knoevenagel Condensation Reactions in Indenedione Synthesis

The Knoevenagel condensation is a cornerstone reaction in the functionalization of 1H-indene-1,3(2H)-diones. nih.govwikipedia.org This reaction involves the condensation of the active methylene group of the indenedione with aldehydes or ketones, typically catalyzed by a weak base like piperidine (B6355638) in ethanol. nih.govencyclopedia.pubwikipedia.org This method is highly efficient for producing a variety of α,β-unsaturated derivatives. nih.govmdpi.com

For example, the reaction of indane-1,3-dione with malononitrile (B47326) can yield either di- or tetracyano-substituted derivatives depending on the reaction temperature. nih.gov The Knoevenagel condensation is a key step in sequential reactions, leading to the formation of more complex indene (B144670) and benzofulvene derivatives. nih.govacs.org The choice of reaction conditions, including the catalyst and solvent, can significantly influence the product selectivity. nih.govacs.orgorganic-chemistry.org

Table 1: Examples of Knoevenagel Condensation Reactions Involving Indenedione Scaffolds

| Reactant 1 | Reactant 2 | Catalyst/Solvent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Indane-1,3-dione | Malononitrile | Sodium acetate (B1210297) or piperidine/ethanol | 2-(3-Oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile | Not specified | nih.gov |

| Indane-1,3-dione | Malononitrile | Sodium acetate or piperidine/ethanol | 2,2′-(1H-indene-1,3(2H)-diylidene)dimalononitrile | Not specified | nih.gov |

| 2-Methoxybenzaldehyde | Thiobarbituric acid | Piperidine/ethanol | Resulting enone | Not specified | wikipedia.org |

| p-Chlorobenzaldehyde | Active methylene compounds | Boric acid/aqueous ethanol | Knoevenagel condensation products | Not specified | mdpi.com |

| 2-(1-Phenylvinyl)benzaldehyde | Methyl malonate | Piperidine, AcOH/benzene (B151609) | Benzylidene malonate | 75 | acs.org |

| 2-(1-Phenylvinyl)benzaldehyde | Methyl malonate | TiCl4-pyridine/CH2Cl2 | Indene derivative | 79 | acs.org |

Reactions Involving N-Binucleophilic and Heterocyclic Compounds

The reaction of indenediones with N-binucleophiles and other heterocyclic compounds provides a powerful route to complex, fused heterocyclic systems. For instance, reacting indane-1,3-dione with hydrazinecarboxamide followed by N-aryl-2-oxopropane-hydrazonoyl chloride derivatives yields bis-thiazoles in good yields. nih.gov

A highly efficient, one-pot, three-component reaction of ninhydrin, malononitrile, and various diamines in water at room temperature leads to the synthesis of imidazolidine- and pyrimidine-scaffolds linked to the 1,3-indenedione core. nih.govrsc.org This green chemistry approach offers high yields and short reaction times. rsc.org Furthermore, four-component reactions have been developed to synthesize spiro-imidazo pyridine-indene derivatives. nih.gov

Table 2: Synthesis of Heterocyclic Derivatives from Indenediones | Indenedione Precursor | Reagents | Solvent/Conditions | Product Type | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Indane-1,3-dione | Hydrazinecarboxamide, N-aryl-2-oxopropane-hydrazonoyl chlorides | Ethanol, triethylamine (B128534) | Bis-thiazoles | 78-89 | nih.gov | | Ninhydrin | Malononitrile, ethylenediamine (B42938) | Water, room temperature | 2-(Imidazolidin-2-ylidene)-1H-indene-1,3(2H)-dione | 98 | nih.govrsc.org | | Ninhydrin | Malononitrile, 1,3-diaminopropane (B46017) | Water, room temperature | 2-(Tetrahydropyrimidin-2(1H)-ylidene)-1H-indene-1,3(2H)-dione | Not specified | nih.govrsc.org | | Bindone, Heterocyclic ketene (B1206846) aminals | p-TSA/Ethanol, reflux | Spiro-imidazo pyridine-indene derivatives | Not specified | nih.gov |

Exploration of Multi-component Reaction Pathways

Multi-component reactions (MCRs) are highly valued in organic synthesis for their efficiency and atom economy, allowing for the construction of complex molecules in a single step. nih.govrsc.org In the context of indenedione chemistry, MCRs have been successfully employed to generate a variety of derivatives.

As mentioned previously, a one-pot, three-component reaction of ninhydrin, malononitrile, and diamines in water is a prime example of an efficient MCR for synthesizing heterocyclic indenedione derivatives. nih.govrsc.org Another notable MCR involves the reaction of isatins, 1,3-indandione (B147059), a diamine, and nitro ketene dithioacetal, catalyzed by alum, to produce complex spiro-imidazo pyridine-indene derivatives in good yields. nih.gov These MCR strategies highlight the power of convergent synthesis in rapidly accessing diverse and structurally complex indenedione-based molecules. researchgate.net

Derivatization and Functionalization at the Methylene Bridge (C-2)

The methylene bridge (C-2) of the 1H-indene-1,3(2H)-dione scaffold is a prime site for functionalization due to the acidity of its protons, flanked by two electron-withdrawing carbonyl groups. wikipedia.org This reactivity allows for a variety of chemical transformations, enabling the introduction of diverse functional groups.

One of the fundamental reactions at the C-2 position is the Knoevenagel condensation . This reaction involves the condensation of the active methylene group of 1H-indene-1,3(2H)-dione with aldehydes or ketones, typically catalyzed by a weak base like piperidine or sodium acetate in ethanol. nih.gov This process leads to the formation of 2-arylidine-1H-indene-1,3(2H)-dione derivatives. The reaction is broadly applicable, with various substituted aldehydes being used to generate a library of compounds. sums.ac.ir

Another important derivatization is nitration at the methylene group . Direct nitration of the C-2 position of indane-1,3-dione can be achieved in a single step using nitric acid, resulting in the formation of 2-nitro-1,3-indandione (B181560) with a reported yield of 78%. nih.govencyclopedia.pub

The C-2 position can also be functionalized through halogenation . For instance, bromination readily occurs at this position. wikipedia.org Various reagents can be employed for this purpose, including KBr/KBrO₃ and 1,3-dibromo-5,5-dimethylhydantoin, leading to high yields of the corresponding 2-bromo derivative. nih.gov Similarly, chlorination can be accomplished using reagents like 1,3-dichloro-5,5-dimethylhydantoin. nih.gov

Furthermore, the active methylene group can participate in Michael additions and cycloaddition reactions . For example, it can react with isocyanides in a [4+1] cycloaddition after an initial Knoevenagel condensation with an aldehyde. thieme-connect.de

Preparation of Nitro-Substituted 1H-Indene-1,3(2H)-dione Derivatives

The introduction of nitro groups onto the 1H-indene-1,3(2H)-dione core, particularly on the aromatic ring, is a key strategy for modifying its electronic properties and chemical reactivity.

Controlled Introduction of Nitro Groups to the Aromatic Core

Direct electrophilic aromatic substitution on the 1H-indene-1,3(2H)-dione ring is generally not feasible. Therefore, the synthesis of nitro-substituted derivatives often requires a post-functionalization approach or starting from already nitrated precursors. nih.gov For instance, this compound is a known compound that serves as a crucial starting material for further derivatization. scbt.combldpharm.com The synthesis of such compounds can involve the cyclization of appropriate precursors, such as 2-methoxycarbonyl-ω-nitroacetophenone, which upon treatment with a base like sodium hydride, can cyclize to form 2-nitroindane-1,3-dione. chemicalbook.com

Synthesis and Characterization of Schiff Bases Derived from Nitro-Indene-1,3(2H)-diones

Schiff bases, characterized by the azomethine (-C=N-) group, are a significant class of derivatives. ekb.eg They are typically synthesized through the condensation reaction of a primary amine with a carbonyl compound. ekb.egisca.me In the context of nitro-indene-1,3(2H)-diones, the carbonyl groups can react with primary amines to form the corresponding Schiff bases. For example, Schiff bases can be derived from the reaction of 4-nitro-o-phenylenediamine (B140028) with various aldehydes. researchgate.netrdd.edu.iq

The characterization of these Schiff bases is accomplished using various spectroscopic techniques. researchgate.net

Fourier-Transform Infrared (FT-IR) Spectroscopy is used to confirm the formation of the imine bond, with characteristic stretching vibrations appearing in the range of 1604-1608 cm⁻¹. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed structural information. In ¹H NMR, the proton of the imine group (CH=N) typically appears as a singlet around δ 8.34 ppm. In ¹³C NMR, the carbon of the imine group is observed around δ 158.80 ppm. researchgate.net

UV-Visible Spectroscopy shows absorbance peaks for the C=N group in the range of 385-388 nm. researchgate.net

Table 1: Spectroscopic Data for a Representative Schiff Base

| Spectroscopic Technique | Characteristic Peak/Signal |

| FT-IR | C=N stretch: 1604-1608 cm⁻¹ |

| ¹H NMR | CH=N proton: δ 8.34 ppm |

| ¹³C NMR | C=N carbon: δ 158.80 ppm |

| UV-Vis | λmax (C=N): 385-388 nm |

Formation of Hydrazono Derivatives from Indenedione Scaffolds

Hydrazones are another important class of derivatives formed by the reaction of carbonyl compounds with hydrazine (B178648) or its derivatives. wikipedia.orgquimicaorganica.org The reaction involves a nucleophilic addition of the hydrazine to a carbonyl group, followed by dehydration to form the C=N-NH₂ linkage. wikipedia.org

The 1,3-dione functionality of the indenedione scaffold provides two reactive sites for this transformation. For instance, indane-1,3-dione can react with hydrazinecarboxamide in the presence of triethylamine to yield 2,2'-((1H-indene-1,3(2H)-diylidene)bis(hydrazine-1-carboxamide). nih.gov The synthesis of hydrazone derivatives can also be achieved by reacting the indenedione with hydrazides, such as isonicotinic hydrazide. mdpi.com These reactions are often carried out by heating the reactants in a suitable solvent like ethanol. mdpi.com The formation of hydrazones can be catalyzed, with substances like L-proline being used as an efficient organocatalyst in some syntheses. mdpi.com

Table 2: Examples of Hydrazone Derivatives from Indenediones

| Indenedione Reactant | Hydrazine Reagent | Product |

| Indane-1,3-dione | Hydrazinecarboxamide | 2,2'-((1H-indene-1,3(2H)-diylidene)bis(hydrazine-1-carboxamide) nih.gov |

| 1,3-Indandione | 2-Diphenylacetyl-1,3-indandione 1-hydrazone | A new reagent for carbonyl compounds acs.org |

Cinnamoyl Derivative Synthesis and Related Reactions

Cinnamoyl derivatives of indenediones are typically synthesized via a Knoevenagel condensation reaction between the indenedione and a cinnamaldehyde (B126680) derivative. nih.govorganic-chemistry.org This reaction, as previously mentioned, is catalyzed by a weak base and results in the formation of an α,β-unsaturated ketone system. wikipedia.org

The synthesis of cinnamoyl derivatives can also be approached by reacting a suitable indenedione precursor with cinnamoyl chloride. nih.govresearchgate.net These derivatives are of interest due to the biological activities associated with the cinnamoyl moiety. nih.govmdpi.com

The resulting 2-cinnamylidene-1H-indene-1,3(2H)-dione compounds possess a highly conjugated system, which imparts specific chemical and physical properties. These compounds can undergo further reactions, such as Michael additions, due to the presence of the activated double bond.

Chemical Reactivity and Mechanistic Investigations of 4 Nitro 1h Indene 1,3 2h Dione Systems

Influence of the Nitro Group on Electronic Density and Reactive Sites

The presence of a nitro group at the 4-position of the 1H-indene-1,3(2H)-dione system profoundly impacts its electronic distribution and reactivity. The nitro group is a strong electron-withdrawing group, which, in conjunction with the dicarbonyl functionality, significantly acidifies the protons of the methylene (B1212753) group at the 2-position. This heightened acidity makes the C-2 position a primary site for nucleophilic attack and facilitates the formation of carbanions under relatively mild conditions.

The electron-withdrawing nature of both the diketone and the nitro group enhances the acidity of the methylene protons, which in turn facilitates nucleophilic substitution reactions at this position. This allows for the formation of new carbon-carbon bonds under mild reaction conditions. The delocalization of the negative charge in the resulting enolate anion is extensive, involving both carbonyl groups and the aromatic ring, which stabilizes the conjugate base and further contributes to the acidity of the C-2 protons.

The primary reactive sites of 4-nitro-1H-indene-1,3(2H)-dione can be summarized as follows:

C-2 Methylene Group: Highly acidic and susceptible to deprotonation, leading to nucleophilic reactions.

Carbonyl Groups: Can undergo reactions typical of ketones, such as reduction.

Aromatic Ring: The nitro group deactivates the aromatic ring towards electrophilic substitution but can direct nucleophilic aromatic substitution.

Nitro Group: Can be reduced to an amino group, providing a route to further functionalization.

Electrophilic and Nucleophilic Substitution Reactions

The reactivity of this compound in substitution reactions is dichotomous, reflecting the electronic nature of its different components.

Electrophilic Substitution:

Generally, the strong deactivating effect of the nitro group and the dicarbonyl moiety makes electrophilic aromatic substitution on the benzene (B151609) ring of this compound challenging. However, under specific conditions, such reactions can occur, though they are less common than on the parent indane-1,3-dione.

Nucleophilic Substitution:

Conversely, the molecule is highly susceptible to nucleophilic substitution reactions. The most prominent of these occurs at the C-2 position due to the high acidity of the methylene protons. Deprotonation by a base generates a stabilized carbanion that can readily react with various electrophiles.

Furthermore, while less common, nucleophilic aromatic substitution (SNAr) can potentially occur, where a suitable nucleophile displaces a leaving group on the aromatic ring, a reaction facilitated by the electron-withdrawing nitro group. Studies on related nitro-substituted aromatic compounds have shown that groups like the carboxamido group can influence the rate of SNAr reactions. nih.gov

Cycloaddition Chemistry and Related Pericyclic Processes

Pericyclic reactions, which proceed through a concerted, cyclic transition state, represent an important class of transformations for constructing complex molecular architectures. msu.eduscribd.comox.ac.uklibretexts.org These reactions are characterized by their high stereospecificity and are generally unaffected by solvent polarity or radical initiators. msu.edu The 1,3-indandione (B147059) scaffold can participate in such reactions, and the presence of the nitro group in this compound can influence the reactivity and selectivity of these processes.

Cycloaddition reactions, a major class of pericyclic reactions, involve the joining of two π-electron systems to form a cyclic molecule with two new σ-bonds. msu.edulibretexts.orgyoutube.com A well-known example is the Diels-Alder reaction, a [4π+2π] cycloaddition. youtube.com Another significant type is the 1,3-dipolar cycloaddition, which is a versatile method for synthesizing five-membered heterocyclic rings. nih.govrsc.orgrsc.org In the context of indene-1,3-dione systems, derivatives can act as dipolarophiles in reactions with dipoles like nitrones to form spiroisoxazolidines. nih.gov

Ene reactions, another class of pericyclic reactions, involve the reaction of an alkene containing an allylic hydrogen with a compound containing a multiple bond (the enophile). msu.edu

While specific studies on the cycloaddition chemistry of this compound are not extensively detailed in the provided search results, the general reactivity of the indenedione core suggests its potential to participate in these transformations. The electron-withdrawing nitro group would likely enhance the dienophilic or dipolarophilic character of any double bond within the five-membered ring, potentially influencing the rate and regioselectivity of cycloaddition reactions.

Oxidation and Reduction Pathways of the Indenedione Core

The 1H-indene-1,3(2H)-dione core is susceptible to both oxidation and reduction reactions, targeting different parts of the molecule.

Oxidation:

The indenedione core can be oxidized, though specific conditions for this compound are not detailed in the provided results. Generally, oxidation of similar compounds can lead to the formation of quinones.

Reduction:

Reduction reactions of this compound can proceed at two primary sites: the nitro group and the carbonyl groups.

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group (NH2) using various reducing agents. For instance, studies on the reduction of 4-nitroindazoles using stannous chloride (SnCl2) in different alcohols have been reported. researchgate.net This transformation is significant as it provides a pathway to synthesize amino-substituted indenedione derivatives, which can serve as precursors for further functionalization.

Reduction of the Carbonyl Groups: The carbonyl groups of the dione (B5365651) can also be reduced. Depending on the reducing agent and reaction conditions, this can lead to the formation of the corresponding diol or selective reduction to a keto-alcohol.

A summary of potential reduction products is presented in the table below:

| Starting Material | Reducing Agent | Potential Product(s) |

| This compound | SnCl2/Alcohol | 4-Amino-1H-indene-1,3(2H)-dione |

| This compound | Various | 4-Nitro-1,3-dihydroxyindane, 4-Amino-1,3-dihydroxyindane |

Ring Expansion Reactions and Rearrangements

The indenedione scaffold can undergo ring expansion reactions, providing a route to larger ring systems. For example, a novel ring expansion of indene-1,3-dione with alkynyl ketones under transition-metal-free conditions has been developed to synthesize benzoannulated seven-membered rings. nih.gov This process involves the activation of a C-C σ-bond.

While specific examples involving this compound are not provided, the presence of the nitro group could influence the course of such rearrangements. The electronic effect of the nitro group might affect the stability of intermediates and transition states, potentially altering the reaction pathway or yield.

Ring expansion and contraction reactions are also known for other heterocyclic systems, such as the conversion of tetrahydropyrimidines to tetrahydro-1,3-diazepin-2-ones and 1-carbamoyl-1H-pyrroles. rsc.org These examples highlight the general utility of such rearrangements in synthetic organic chemistry.

Spectroscopic Characterization Techniques for Structural Elucidation in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) for Chemical Shift and Coupling Analysis

The proton at position 7 would likely appear as a doublet of doublets, coupled to both H-5 and H-6. Similarly, the proton at position 5 would be a doublet of doublets, coupled to H-6 and H-7. The proton at position 6 would likely appear as a triplet or doublet of doublets, coupled to H-5 and H-7. The methylene (B1212753) protons at the 2-position (CH₂) are expected to appear as a singlet in the aliphatic region of the spectrum. The electron-withdrawing nature of the adjacent carbonyl groups and the aromatic ring would shift these protons downfield compared to a simple alkane.

The differentiation of isomers, such as 1,2-, 1,3-, and 1,4-dinitrobenzene, relies on the number of unique proton signals and their coupling patterns, a principle that is directly applicable to substituted indandiones. vaia.com

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Framework Elucidation

¹³C NMR spectroscopy provides critical information about the carbon skeleton of the molecule. Although specific data for the 4-nitro isomer is scarce, analysis of the closely related compound, 2-nitro-1,3-indandione (B181560), offers significant insight. iucr.org In the ¹³C NMR spectrum of the 2-nitro isomer, the carbonyl carbons (C-1 and C-3) show a remarkable upfield shift compared to unsubstituted indandione, a phenomenon attributed to the delocalization of negative charge in the nitronate form. iucr.org

For 4-nitro-1H-indene-1,3(2H)-dione, one would expect nine distinct carbon signals, corresponding to each unique carbon atom in the structure. The signals for the two carbonyl carbons (C-1 and C-3) would be found at the downfield end of the spectrum. The carbons of the aromatic ring would appear in the typical aromatic region, with the carbon atom directly attached to the nitro group (C-4) being significantly influenced by its electron-withdrawing effect. The methylene carbon (C-2) would be observed in the aliphatic region.

Table 1: Representative ¹³C NMR Chemical Shifts for a Related Nitroindandione Derivative Data obtained for 2-nitro-1,3-indandione dihydrate (a structural isomer).

| Carbon Atom | Chemical Shift (δ, ppm) |

| C-1 | 184.97 |

| C-2 | 120.91 |

| C-3a | 135.15 |

| C-4 | 121.04 |

| C-5 | 133.52 |

| Source: Acta Crystallographica Section B, 1977. iucr.org |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups.

The most prominent features are associated with the nitro (NO₂) group, which displays two strong and characteristic stretching vibrations: an asymmetric stretch typically found around 1550 cm⁻¹ and a symmetric stretch near 1350 cm⁻¹. spectroscopyonline.com The presence of a pair of intense peaks in these regions is a strong indicator of a nitro-containing compound. spectroscopyonline.com

The carbonyl (C=O) groups of the β-diketone system will also give rise to strong absorption bands. In cyclic ketones, the C=O stretching frequency is influenced by ring strain; for five-membered rings like indandione, these peaks are typically observed in the range of 1700-1750 cm⁻¹. The spectrum would also feature C-H stretching vibrations for the aromatic and methylene groups, and C=C stretching vibrations for the aromatic ring.

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Nitro (Ar-NO₂) | Asymmetric Stretch | ~1550 | Strong |

| Nitro (Ar-NO₂) | Symmetric Stretch | ~1350 | Strong |

| Ketone (C=O) | Stretch | 1700 - 1750 | Strong |

| Aromatic (C=C) | Stretch | 1450 - 1600 | Medium-Weak |

| Methylene (-CH₂-) | Stretch | 2850 - 2960 | Medium |

| Source: Spectroscopy Online, 2020. spectroscopyonline.com |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular weight of a compound, which in turn allows for the calculation of its elemental formula with high confidence. The molecular formula for this compound is C₉H₅NO₄, corresponding to a monoisotopic mass of approximately 191.02185 Da. uni.lu

HRMS analysis would confirm this precise mass. The technique detects the mass-to-charge ratio (m/z) of the molecule after ionization. Often, the molecule is observed as various adducts, such as the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺. Predicted HRMS data provides expected m/z values for these common adducts, which can be compared against experimental results for confirmation.

Table 3: Predicted HRMS Data for this compound

| Adduct | Predicted m/z |

| [M+H]⁺ | 192.02913 |

| [M+Na]⁺ | 214.01107 |

| [M+K]⁺ | 229.98501 |

| [M-H]⁻ | 190.01457 |

| [M]⁺ | 191.02130 |

| Source: PubChemLite. uni.lu |

Elemental Microanalysis for Stoichiometric Composition

Elemental microanalysis is a fundamental analytical technique that determines the mass percentages of carbon, hydrogen, and nitrogen in a pure organic sample. This data is used to derive the empirical formula of the compound, which can then be compared to the molecular formula obtained from mass spectrometry.

Early studies on the synthesis of 4-nitroindan-1,3-dione reported its elemental composition. For a molecular formula of C₉H₅NO₄, the calculated nitrogen content is 7.33%. Experimental findings from these pioneering studies showed a nitrogen content of 7.40%, which is in close agreement with the theoretical value and supports the proposed structure.

Table 4: Elemental Analysis Data for this compound

| Element | Theoretical % | Experimental % |

| Carbon (C) | 56.56 | Not Reported |

| Hydrogen (H) | 2.64 | Not Reported |

| Nitrogen (N) | 7.33 | 7.40 |

| Oxygen (O) | 33.48 | Not Reported |

| Source: Benchchem. |

X-ray Diffraction for Single Crystal and Powder Structural Determination

While a crystal structure for the specific 4-nitro isomer has not been reported in the searched literature, the structure of the isomeric 2-nitro-1,3-indandione dihydrate has been solved. iucr.org This study revealed that the compound crystallizes in the monoclinic space group P2₁/c and exists as a hydronium nitronate salt. iucr.org The analysis provided detailed information on bond distances, indicating delocalization of the negative charge across the oxygen-containing functional groups. iucr.org A similar X-ray diffraction study on this compound would be expected to yield a definitive solid-state structure, confirming the connectivity and conformation of the molecule.

Table 5: Crystal Data for the Related Isomer, 2-nitro-1,3-indandione dihydrate

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.756 (2) |

| b (Å) | 5.149 (1) |

| c (Å) | 19.911 (5) |

| β (°) | 102.49 (2) |

| Z (formula units/cell) | 4 |

| Source: Acta Crystallographica Section B, 1977. iucr.org |

Advanced Research on Analogues and Derivatives of 4 Nitro 1h Indene 1,3 2h Dione

Structural Modifications of the Indene-1,3-dione Scaffold and their Impact on Chemical Behavior

The chemical behavior of the indene-1,3-dione scaffold is intricately linked to its structural features. Modifications to the aromatic ring and the active methylene (B1212753) group at the C-2 position can profoundly influence its electronic properties, reactivity, and potential applications.

Alterations in Aromatic Ring Substitution Patterns

The substitution pattern on the aromatic ring of the indene-1,3-dione scaffold plays a crucial role in modulating its electronic properties and reactivity in electrophilic aromatic substitution reactions. libretexts.orgijrar.org The presence of substituents can either activate or deactivate the ring towards electrophilic attack, a phenomenon governed by the interplay of inductive and resonance effects. libretexts.org

Electron-donating groups enhance the electron density of the aromatic ring, thereby activating it towards electrophilic substitution. Conversely, electron-withdrawing groups, such as the nitro group in 4-nitro-1H-indene-1,3(2H)-dione, decrease the ring's reactivity by withdrawing electron density. libretexts.org This deactivation makes electrophilic substitution reactions more challenging, often requiring harsher reaction conditions. ijrar.org

The nitro group itself can be a site for chemical modification. For instance, reduction of the nitro group can yield the corresponding amino derivative, which can then be further functionalized. This transformation significantly alters the electronic nature of the substituent, turning it from a strong deactivator into an activator, thus influencing subsequent reactions on the aromatic ring.

| Substituent | Effect on Aromatic Ring | Impact on Reactivity |

| Nitro (-NO2) | Electron-withdrawing (deactivating) | Decreases reactivity towards electrophilic substitution. libretexts.org |

| Amino (-NH2) | Electron-donating (activating) | Increases reactivity towards electrophilic substitution. |

| Alkyl (-R) | Electron-donating (activating) | Increases reactivity towards electrophilic substitution. |

| Halogen (-X) | Electron-withdrawing (deactivating) | Decreases reactivity towards electrophilic substitution. libretexts.org |

Diversification and Functionalization at the C-2 Position

The C-2 position of the indene-1,3-dione scaffold, being an active methylene group flanked by two carbonyl groups, is a prime site for a variety of chemical transformations. encyclopedia.pub This position exhibits significant acidity, allowing for deprotonation and subsequent reactions with electrophiles.

One of the most common reactions at the C-2 position is the Knoevenagel condensation. mdpi.comencyclopedia.pub This reaction involves the condensation of the active methylene group with aldehydes or ketones, typically in the presence of a base catalyst like piperidine (B6355638) or sodium acetate (B1210297). encyclopedia.pub This allows for the introduction of a wide range of substituents, leading to the formation of 2-substituted-1,3-indandione derivatives. These derivatives often exhibit interesting photophysical properties and have been explored for applications in materials science.

Furthermore, the C-2 position can be functionalized through reactions with other electrophiles. For example, reaction with malononitrile (B47326) can lead to the formation of dicyanovinylindanone or tetracyano-substituted derivatives, which are strong electron acceptors. researchgate.netnih.gov Alkylation and arylation reactions at this position are also possible, further expanding the diversity of accessible derivatives.

Synthesis and Characterization of Conjugated Systems and Polyaromatic Derivatives

Extending the π-conjugation of the indene-1,3-dione system by introducing conjugated substituents or fusing it with other aromatic rings can lead to materials with interesting electronic and optical properties. mdpi.combeilstein-journals.org

One approach to creating conjugated systems is through the aforementioned Knoevenagel condensation with aromatic aldehydes. This reaction yields 2-arylidene-1H-indene-1,3(2H)-dione derivatives, where the exocyclic double bond extends the π-system. nih.gov The electronic properties of these conjugated systems can be fine-tuned by varying the substituents on the aromatic aldehyde.

Polyaromatic derivatives, such as those incorporating naphthalene (B1677914) units, can be synthesized to enhance the electron-accepting ability of the indene-1,3-dione core. nih.gov These larger, more planar structures can facilitate stronger π-π stacking interactions in the solid state, which is beneficial for applications in organic electronics. beilstein-journals.org The synthesis of these polyaromatic systems often follows a similar route to that of the parent indane-1,3-dione, involving the condensation of an appropriate dicarboxylate with an acetate derivative. nih.gov

Development of Heterocyclic Ring-Fused Indenediones

Fusing heterocyclic rings to the indene-1,3-dione scaffold is a powerful strategy for creating novel molecular architectures with unique properties. researchgate.netresearchgate.net This approach can introduce heteroatoms, alter the electronic landscape, and impose specific geometric constraints on the molecule.

The synthesis of heterocyclic ring-fused indenediones often involves tandem or multi-component reactions, which can efficiently build complex molecular structures in a limited number of steps. researchgate.net For instance, reactions involving the indene-1,3-dione core and reagents containing multiple reactive sites can lead to the formation of fused heterocyclic systems. However, reports on such tandem cyclization reactions involving indane-1,3-dione are relatively scarce, highlighting an area with significant potential for further exploration. researchgate.netresearchgate.net

The development of these fused systems is driven by the desire to create novel materials for applications in fields such as organic electronics and medicinal chemistry. sioc-journal.cnnih.gov The specific properties of the resulting fused compounds depend on the nature of the heterocyclic ring that is incorporated.

Formation and Study of Metal Complexes and Coordination Polymers

The carbonyl groups of the indene-1,3-dione scaffold and its derivatives can act as ligands, coordinating to metal ions to form metal complexes and coordination polymers. ua.esnih.govresearchgate.net The formation of these coordination compounds can significantly alter the physical and chemical properties of the indenedione ligand.

The study of these metal complexes is important for understanding the coordination chemistry of indenedione derivatives and for developing new materials with interesting magnetic, optical, or catalytic properties. tsijournals.comunipd.it The geometry of the resulting metal complex is influenced by the nature of the metal ion, the specific indenedione ligand, and the reaction conditions. ua.es

Coordination polymers are extended structures formed by the self-assembly of metal ions and organic ligands. nih.gov Indenedione-based ligands can be used as building blocks for the construction of one-, two-, or three-dimensional coordination polymers. The properties of these polymers are highly tunable and depend on the choice of both the metal ion and the organic linker. nih.govresearchgate.net

Supramolecular Interactions and Self-Assembly of Indenedione-Based Architectures

Indenedione-based molecules can participate in a variety of non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces, which can drive their self-assembly into well-defined supramolecular architectures. nih.govrsc.org The planar and aromatic nature of the indene-1,3-dione core makes it particularly prone to π-π stacking interactions. beilstein-journals.org

The self-assembly of these molecules can lead to the formation of various nanostructures, such as nanoparticles, nanofibers, and thin films. nih.govresearchgate.net The morphology of the resulting self-assembled structures is influenced by factors such as the molecular structure of the indenedione derivative, the solvent, and the temperature.

The ability to control the self-assembly of indenedione-based architectures is crucial for their application in areas such as drug delivery, where nanoparticles can be used to encapsulate and transport therapeutic agents, and in organic electronics, where ordered thin films are required for efficient charge transport. beilstein-journals.orgnih.gov

Applications in Advanced Materials Science and Chemical Synthesis Non Biological Focus

Building Blocks and Intermediates for Complex Organic Synthesis

4-Nitro-1H-indene-1,3(2H)-dione serves as a fundamental building block for the construction of more complex molecular architectures, particularly heterocyclic compounds. Its utility stems from the reactivity of both the dicarbonyl moiety and the aromatic ring bearing the nitro group.

The active methylene (B1212753) group situated between the two carbonyls is a key reactive site, making the compound an excellent substrate for Knoevenagel condensation reactions with various aldehydes and other electrophiles. This reaction is instrumental in creating extended conjugated systems, which are of significant interest in materials science.

Furthermore, this compound undergoes a variety of other chemical transformations that expand its synthetic utility:

Oxidation: Can be converted to the corresponding quinones.

Reduction: The nitro group can be reduced to yield amino derivatives, which can then be used in further functionalization.

Substitution Reactions: The aromatic ring can undergo electrophilic substitution, allowing for the introduction of additional functional groups.

These reactions enable the synthesis of a diverse range of compounds, including indeno-pyrazole derivatives, which are explored for their unique chemical properties. The dual reactivity offered by the diketone and nitro functionalities has led to its use in cascade reactions and multi-component synthesis strategies, providing efficient pathways to complex molecules.

Table 1: Synthetic Reactions of this compound

| Reaction Type | Reagents/Conditions | Product Type |

|---|---|---|

| Knoevenagel Condensation | Aldehydes, base catalyst | Extended conjugated systems |

| Oxidation | Oxidizing agents | Quinones |

| Reduction | Reducing agents | Amino derivatives |

| Electrophilic Substitution | Electrophiles | Substituted aromatic rings |

| Heterocycle Formation | Various reagents | Indeno-pyrazole derivatives |

Electron Acceptors in Organic Electronic and Photovoltaic Materials

The electronic properties of this compound make it a compound of interest for applications in organic electronics and photovoltaics. The indane-1,3-dione scaffold itself is a known electron acceptor, and the presence of the strongly electron-withdrawing nitro group further enhances this characteristic. This property is crucial for the design of organic semiconductors and photovoltaic materials.

In the context of organic solar cells, materials are designed based on a donor-acceptor architecture. This compound and its derivatives can function as the electron-accepting component in these systems. The ability to create extended conjugation through derivatization of the indandione core, combined with the electronic pull of the nitro group, allows for the tuning of the optical and electronic properties of the resulting materials. Research has explored the incorporation of such derivatives into donor-acceptor systems for organic solar cell applications.

The rigid and planar structure of the indandione core contributes to favorable molecular packing in the solid state, which is an important factor for efficient charge transport in organic electronic devices.

Table 2: Electronic Properties and Applications

| Property | Significance | Application Area |

|---|---|---|

| Strong Electron Acceptor | Facilitates charge separation in donor-acceptor systems. | Organic Photovoltaics |

| Tunable Electronic Properties | Allows for optimization of energy levels for specific applications. | Organic Semiconductors |

| Rigid Planar Structure | Promotes ordered molecular packing for efficient charge transport. | Organic Electronics |

Precursors for Agrochemicals and Specialty Chemicals

While direct application of this compound in agrochemicals is not widely documented, its derivatives are considered potential precursors. The indane-1,3-dione scaffold is found in various biologically active molecules, and modifications to this core structure can lead to compounds with desired agrochemical properties. For instance, a related derivative, 2-(4-methoxyphenyl)-1H-indene-1,3(2H)-dione, has been noted for its potential as an agrochemical, suggesting that the parent scaffold is a viable starting point for the synthesis of new crop protection agents.

In the realm of specialty chemicals, derivatives of this compound have been identified as chromophores for dyes. The extended π-systems that can be generated from this molecule through reactions like the Knoevenagel condensation are responsible for their color properties. The 2-(4-chlorobenzylidene) derivative is one such example that has been studied for its chromophoric properties.

Ligands in Catalysis and Organometallic Chemistry

The dicarbonyl functionality of this compound presents the potential for it to act as a bidentate ligand, coordinating to metal centers through the two oxygen atoms. This could allow for its use in the formation of organometallic complexes and in the field of catalysis.

However, based on available research, the direct application of this compound as a ligand in catalysis and organometallic chemistry is not extensively reported. The focus in the literature has been more on its role as a synthetic intermediate and a component in materials science. While the structural features for ligation are present, further research is needed to explore and establish its utility in this domain.

General Applications in Advanced Materials Design

The versatility of this compound extends to broader applications in advanced materials design. Its inherent structural and electronic properties make it an attractive scaffold for the rational design of functional materials.

One notable application is in the development of fluorescent probes and sensing materials. The indandione core can exhibit fluorescence, and the presence of the nitro group can modulate these properties. This allows for the design of selective detection systems for various analytes, where the interaction with the analyte causes a change in the fluorescent signal. The rigid structure and predictable electronic characteristics of this compound make it a reliable platform for the development of such sensors.

Analytical Methodologies in Chemical Research Excluding Biological Matrices

Chromatographic Separation Techniques for Reaction Monitoring and Purification

Chromatographic methods are indispensable tools for the qualitative monitoring of chemical reactions and the subsequent purification of the target compounds from reaction mixtures. Thin-Layer Chromatography (TLC) and column chromatography are the most common techniques utilized in this context.

Thin-Layer Chromatography (TLC)

TLC is a rapid and effective method for monitoring the progress of a chemical reaction, allowing a chemist to observe the consumption of starting materials and the formation of products over time. thieme.de For the synthesis of 4-nitro-1H-indene-1,3(2H)-dione, which can be prepared by the nitration of indane-1,3-dione, TLC provides a straightforward way to track the reaction's completion. A small aliquot of the reaction mixture is spotted onto a TLC plate, which is then developed in a suitable solvent system. The separation is based on the differential partitioning of the components between the stationary phase (e.g., silica (B1680970) gel) and the mobile phase. The nitro group in the product makes it more polar than the starting indane-1,3-dione, resulting in a different retention factor (Rƒ) and allowing for clear visualization, often under UV light.

Column Chromatography

Once the reaction is complete, column chromatography is the standard method for purifying the crude product on a larger scale. The principles are similar to TLC, but it is a preparative technique. The crude mixture containing this compound is loaded onto a column packed with a stationary phase like silica gel. A carefully selected solvent system (eluent), often a mixture of non-polar and polar solvents like petroleum ether and ethyl acetate (B1210297), is passed through the column. researchgate.net Components of the mixture travel down the column at different rates depending on their polarity, allowing for the separation and collection of the pure compound.

| Technique | Purpose | Typical Stationary Phase | Typical Mobile Phase (Eluent) | Detection Method |

| Thin-Layer Chromatography (TLC) | Reaction Monitoring | Silica Gel 60 F₂₅₄ | Ethyl Acetate / Hexane mixtures | UV Visualization (254 nm) |

| Column Chromatography | Purification | Silica Gel (230-400 mesh) | Gradient of Ethyl Acetate in Hexane or Petroleum Ether researchgate.net | TLC, UV-Vis Spectroscopy |

Techniques for Purity Assessment in Research Samples

After purification, it is essential to confirm the identity and assess the purity of the isolated this compound. This is achieved through a combination of physical and spectroscopic methods.

Melting Point Determination

The melting point of a crystalline solid is a sensitive indicator of its purity. A pure compound typically has a sharp and well-defined melting point range, whereas impurities tend to broaden and depress the melting point. The reported melting point for this compound is in the range of 128-133°C. chemicalbook.com A measured melting point within this narrow range is a strong indication of high purity.

Spectroscopic Analysis

Spectroscopic techniques provide detailed information about the molecular structure and are used to confirm the identity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR spectroscopy are powerful tools for elucidating the precise structure of the molecule. The ¹H NMR spectrum would show characteristic signals for the aromatic protons and the methylene (B1212753) protons, with their chemical shifts and coupling patterns confirming the substitution pattern.

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound would be expected to show strong absorption bands corresponding to the carbonyl (C=O) groups of the dione (B5365651) and the characteristic symmetric and asymmetric stretching vibrations of the nitro (NO₂) group.

Mass Spectrometry (MS) : High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular weight, which can be used to confirm the elemental composition of the synthesized compound. researchgate.net

Elemental Analysis

Elemental analysis determines the percentage composition of elements (carbon, hydrogen, nitrogen) in the compound. The experimental values are compared with the theoretically calculated values for the molecular formula C₉H₅NO₄. A close match between the found and calculated percentages provides strong evidence for the compound's purity and correct elemental composition.

| Method | Parameter Measured | Typical Expected Result for this compound |

| Melting Point | Temperature Range of Fusion | 128-133 °C chemicalbook.com |

| ¹H NMR | Chemical Shift (ppm), Multiplicity, Integration | Signals corresponding to aromatic and methylene protons. |

| IR Spectroscopy | Wavenumber (cm⁻¹) | Strong absorptions for C=O and NO₂ functional groups. |

| Elemental Analysis | % Composition | C: 56.55%, H: 2.64%, N: 7.33% (Calculated) |

Quantitative Spectroscopic Methods for Concentration Determination

UV-Visible (UV-Vis) spectroscopy is a widely used technique for the quantitative determination of the concentration of a substance in solution, provided the substance absorbs light in the UV-Vis range. ijlbps.net The method is based on the Beer-Lambert Law. edinst.com

Beer-Lambert Law

The Beer-Lambert Law states that the absorbance (A) of a solution is directly proportional to the concentration (c) of the absorbing species and the path length (l) of the light beam through the solution. edinst.com The relationship is expressed as:

A = εcl

Where ε (epsilon) is the molar absorptivity or molar extinction coefficient, a constant that is specific to a given substance at a specific wavelength (λmax). edinst.com

To determine the concentration of a this compound solution, the following procedure is typically followed:

Determine λmax : The UV-Vis spectrum of a dilute solution of the compound is recorded to find the wavelength of maximum absorbance (λmax). This wavelength is used for all subsequent measurements to ensure maximum sensitivity.

Prepare Standard Solutions : A series of solutions with known concentrations of pure this compound are prepared.

Measure Absorbance : The absorbance of each standard solution is measured at λmax using a spectrophotometer.

Create a Calibration Curve : A graph of absorbance versus concentration is plotted. According to the Beer-Lambert law, this plot should be a straight line passing through the origin. edinst.com

Measure Unknown Concentration : The absorbance of the sample solution with an unknown concentration is measured under the same conditions. Its concentration can then be determined by interpolating from the calibration curve or by using the equation of the line derived from the linear regression of the calibration data.

This quantitative method is crucial for various applications in chemical research where precise concentration values are required.

| Step | Procedure | Purpose |

| 1 | Spectral Scan | Identify the wavelength of maximum absorbance (λmax). |

| 2 | Preparation of Standards | Create a set of solutions with accurately known concentrations. |

| 3 | Absorbance Measurement | Measure the absorbance of each standard solution at λmax. |

| 4 | Plotting Calibration Curve | Graph Absorbance vs. Concentration to establish a linear relationship. |

| 5 | Analysis of Unknown | Measure the absorbance of the unknown sample and determine its concentration from the curve. |

Q & A

Q. What synthetic methodologies are commonly employed for preparing 4-nitro-1H-indene-1,3(2H)-dione derivatives?

4-Nitro derivatives are synthesized via C2 acylation or condensation reactions . For example:

- Acylation : Reacting 4-nitro-2,3-dihydro-1H-indene-1,3-dione with carboxylic acids (e.g., 2-benzofurancarboxylic acid) under mild conditions yields acylated derivatives (e.g., compound 16 in ).

- Condensation : Sodium methoxide-mediated reactions with aldehydes or ketones in ethyl acetate are used for aryl-substituted derivatives ().

Characterization : Products are confirmed via 1H/13C NMR (300–500 MHz in DMSO-d6 or CDCl3) and HRMS for mass validation .

Q. What spectroscopic techniques are critical for structural elucidation of 4-nitro derivatives?

- 1H NMR : Identifies proton environments (e.g., aromatic protons at δ 7.35–8.87 ppm in ).

- 13C NMR : Confirms carbonyl (C=O) signals near δ 180–190 ppm and nitro-group effects on aromatic carbons.

- HRMS : Validates molecular ion peaks (e.g., [M + H]+ at m/z 300.0615 for compound 33 in ).

- IR spectroscopy : Detects C=O stretches (~1700 cm⁻¹) and NO₂ symmetric/asymmetric vibrations (~1520/1350 cm⁻¹) .

Q. How does solvent polarity influence the tautomeric behavior of this compound?

The compound can exist in diketo , enol , or enolate forms depending on solvent polarity and pH. Polar aprotic solvents (e.g., DMSO) stabilize the diketo form, while protic solvents (e.g., ethanol) promote enol tautomers. This behavior is critical for understanding reactivity in biological or catalytic systems .

Advanced Research Inquiries

Q. How can researchers address solubility challenges in NMR characterization of 4-nitro derivatives?

Insoluble compounds (e.g., compound 33 in ) require alternative strategies:

- Deuterated solvent screening : Test DMSO-d6, CDCl3, and acetone-d6.

- Partial NMR acquisition : Collect 1H NMR spectra in highly concentrated solutions.

- Complementary techniques : Use HRMS for mass validation and FT-IR for functional group analysis when 13C NMR is unfeasible .

Q. What strategies optimize the synthesis of coordination complexes with 4-nitro derivatives?

- Chelation sites : The nitro and carbonyl groups act as electron-withdrawing ligands, enabling complexation with lanthanides (e.g., Er³⁺ in ).

- Reaction conditions : Use anhydrous ethanol and stoichiometric metal salts (e.g., ErCl₃·6H₂O) under reflux.

- Validation : IR spectra show shifts in C=O and NO₂ stretches upon metal binding, while NMR confirms ligand deprotonation .

Q. How are computational tools like PASS servers applied to predict biological activity?

- PASS (Prediction of Activity Spectra for Substances) : Predicts enzyme inhibition (e.g., ubiquinol-cytochrome reductase inhibition by nitro-substituted indanediones in ).

- Docking studies : Model interactions between the nitro group and enzyme active sites (e.g., aryl-alcohol dehydrogenase) to prioritize compounds for in vitro assays .

Q. What contradictions arise in spectral data interpretation for 4-nitro derivatives?

- NMR vs. MS discrepancies : Poor solubility may limit 13C NMR data, necessitating HRMS for validation ().

- Tautomeric shifts : Enol forms in polar solvents can obscure expected carbonyl signals, requiring pH-controlled experiments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.